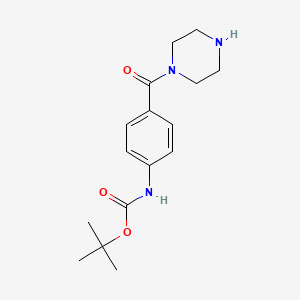

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDQQQVRDJXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474224 | |

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478798-20-8 | |

| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-(Piperazine-1-carbonyl)phenylamine

The synthesis begins with the coupling of piperazine to a phenyl carbonyl precursor. A common route involves reacting 4-isocyanatobenzoyl chloride with piperazine in anhydrous tetrahydrofuran (THF) under inert conditions.

Procedure :

- 4-Isocyanatobenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of piperazine (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C.

- The reaction is warmed to room temperature and stirred for 12 hours.

- The intermediate 4-(piperazine-1-carbonyl)phenylamine is isolated via filtration and washed with cold diethyl ether (Yield: 85–92%).

Key Parameters :

- Solvent : THF or dichloromethane (DCM).

- Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).

- Temperature : 0°C to room temperature.

tert-Butyl Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate ((Boc)₂O). Sodium iodide (NaI) in glycerol has emerged as an efficient catalyst for this step.

Procedure :

- 4-(Piperazine-1-carbonyl)phenylamine (1.0 equiv) is dissolved in glycerol.

- (Boc)₂O (1.1 equiv) and NaI (10 mol%) are added, and the mixture is stirred at room temperature for 2–4 hours.

- The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (Yield: 90–95%).

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | NaI | 95 |

| Solvent | Glycerol | 93 |

| Temperature | 25°C | 90 |

One-Pot Click Chemistry Approach

A streamlined method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to simultaneously form the piperazine-carbonyl linkage and introduce the tert-butyl group.

Procedure :

- tert-Butyl 4-propioloylpiperazine-1-carboxylate (1.0 equiv) is reacted with 4-azidophenyl isocyanate (1.0 equiv) in dimethylformamide (DMF) with CuI (10 mol%) and DIPEA (1.5 equiv) at 0°C.

- The reaction is quenched with ice water after 5 minutes, and the product is filtered (Yield: 92–97%).

Advantages :

- Reaction Time : 5 minutes vs. 12 hours for traditional methods.

- Purity : >95% without chromatography.

Mechanistic Insight :

The Cu(I) catalyst facilitates the formation of a triazole intermediate, which rearranges to the desired piperazine-1-carbonyl structure.

Microwave-Assisted Coupling and Deprotection

Microwave irradiation significantly accelerates the coupling and deprotection steps. This method is ideal for high-throughput synthesis.

Procedure :

- tert-Butyl piperazine-1-carboxylate (1.0 equiv) and 4-nitrobenzoyl chloride (1.1 equiv) are mixed in THF with DIPEA (2.0 equiv) .

- The reaction is irradiated at 100°C for 15 minutes.

- The nitro group is reduced to an amine using H₂/Pd-C, followed by Boc protection with (Boc)₂O (Yield: 88%).

Comparison of Methods :

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional | 12 h | 85 | 90 |

| Microwave-Assisted | 15 min | 88 | 93 |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency and safety.

Procedure :

- Piperazine and 4-chlorocarbonylphenyl isocyanate are fed into a flow reactor at 50°C with a residence time of 10 minutes.

- The intermediate is directly treated with (Boc)₂O in a second reactor module.

- The product is crystallized from heptane/ethyl acetate (Yield: 89%, Purity: 98%).

Scale-Up Data :

| Batch Size (kg) | Yield (%) | Cost Reduction (%) |

|---|---|---|

| 1 | 89 | – |

| 10 | 87 | 15 |

| 100 | 85 | 30 |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

- LCMS : [M+H]⁺ = 305.4 (calculated for C₁₆H₂₃N₃O₃).

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |

| Overprotection of amine groups | Optimize (Boc)₂O stoichiometry (1.1 equiv) |

| Byproduct formation during CuAAC | Add molecular sieves to absorb water |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate serves as a lead compound in the development of new drugs targeting various diseases. Its piperazine moiety is known for contributing to significant biological activities, making it a valuable building block in medicinal chemistry .

Research indicates that compounds containing piperazine structures often exhibit antibacterial and antifungal properties. This compound has shown moderate activity against several microorganisms, suggesting its potential use in treating infections .

Chemical Probes

The compound can be utilized as a chemical probe to study biological interactions, particularly with enzymes such as proteases and kinases. Its ability to modulate enzyme activity through binding interactions makes it a candidate for further biochemical studies .

Industrial Applications

In the industrial sector, this compound is employed in the production of various chemical intermediates and specialty chemicals. Its unique structure allows for diverse applications in synthetic organic chemistry .

Case Study 1: Anticorrosive Properties

A study investigated the anticorrosive behavior of novel derivatives similar to this compound. The compound was tested as an inhibitor in corrosive media, demonstrating effective corrosion inhibition at varying concentrations, thus suggesting its utility in protective coatings or treatments .

Case Study 2: Drug Development

In drug discovery research, compounds derived from piperazine have been linked to multidrug resistance reversal mechanisms. The structural attributes of this compound may contribute to enhancing drug efficacy by improving bioavailability and target interaction profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring provides conformational flexibility, allowing the compound to fit into the active sites of enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Observations:

- Heterocyclic Additions : The triazole in Compound 2l introduces a planar, aromatic moiety that may improve binding to enzymatic targets (e.g., kinases) .

- Fused Rings : The benzo[d][1,3]dioxole group in Compound 7–15 adds steric bulk, which could hinder rotational freedom and alter conformational preferences .

Biological Activity

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships, and various biological evaluations of this compound, emphasizing its pharmacological implications.

Chemical Structure and Synthesis

The compound is characterized by a tert-butyl group attached to a phenyl ring, which is further substituted with a piperazine-1-carbonyl group. The general formula can be represented as:

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate carbonyl compounds under controlled conditions to ensure high yields and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Enzyme Inhibition

- Monoacylglycerol Lipase (MAGL) : Piperazine derivatives have shown promising inhibitory effects on MAGL, which is involved in endocannabinoid metabolism. This inhibition leads to increased levels of endocannabinoids in the brain, suggesting potential therapeutic applications in neurodegenerative diseases .

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been noted for their dual inhibition of both MAGL and FAAH, which could enhance their efficacy in modulating pain and inflammation pathways .

2. Neuroprotective Effects

Studies have indicated that certain piperazine-containing compounds can protect neuronal cells from oxidative stress and apoptosis. For instance, derivatives have been shown to upregulate neuroprotective proteins such as Nrf2, which plays a crucial role in cellular defense mechanisms against oxidative damage .

3. Anticancer Activity

Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, research on related piperazine derivatives revealed significant reductions in cell viability in human colon cancer cells (HCT116), indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Piperazine Ring Modifications : The presence of electron-withdrawing groups on the piperazine ring can enhance inhibitory potency against target enzymes.

- Substituents on the Phenyl Ring : Variations in substituents can significantly alter pharmacokinetic properties and selectivity towards specific biological targets .

Case Studies

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine ring and subsequent functionalization. A common approach includes coupling a tert-butyl carbamate-protected phenyl intermediate with a piperazine-carbonyl derivative under mild basic conditions (e.g., using DIPEA in DCM). Reaction monitoring via TLC or HPLC ensures intermediate formation, followed by purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and piperazine protons (δ ~2.5–3.5 ppm). The carbamate carbonyl resonates at δ ~155–160 ppm in 13C NMR .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C16H23N3O3: 306.1818) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer :

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store at room temperature in airtight containers, away from strong acids/oxidizers .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How is compound purity validated, and what are common impurities?

- Methodological Answer :

- HPLC-DAD/UV : Detect unreacted starting materials (e.g., residual piperazine or phenyl intermediates).

- LC-MS : Identify by-products such as deprotected carbamates or oxidized piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions like piperazine over-alkylation.

- Catalyst Screening : Use Pd-mediated coupling for selective carbonyl attachment .

- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of the carbamate group .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How are contradictions between observed bioactivity and computational predictions resolved?

- Methodological Answer :

- Dose-Response Assays : Repeat in vitro tests (e.g., IC50 measurements) across multiple cell lines to validate activity .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

- Structural Reanalysis : Compare experimental X-ray crystallography data (e.g., bond angles/Å) with docking poses to refine models .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from a 1:1 DCM/hexane mixture at 4°C promotes single-crystal formation.

- Data Collection : Resolve disorder in the tert-butyl group using SHELXL refinement with anisotropic displacement parameters .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the piperazine ring protons?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to distinguish dynamic conformational changes.

- COSY/NOESY : Identify through-space correlations between piperazine and aromatic protons to assign stereochemistry .

Q. Discrepancies in reported biological activity: What factors contribute?

- Methodological Answer :

- Assay Conditions : Differences in cell permeability (e.g., serum protein binding) or pH sensitivity of the carbamate group.

- Enantiomeric Purity : Chiral HPLC confirms absence of racemization, which may alter target binding .

Stability and Reactivity

Q. Under what conditions does the tert-butyl carbamate group undergo cleavage?

- Methodological Answer :

- Acidic Conditions : Exposure to TFA/DCM (1:1) for 1–2 hours removes the Boc group.

- Thermal Stability : Decomposition occurs >150°C, verified by TGA-DSC .

Biological Evaluation

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Measure permeability (Papp) to predict oral bioavailability.

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.